molecular formula C15H19NO3 B6147914 tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1044764-68-2

tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6147914
CAS No.: 1044764-68-2
M. Wt: 261.3
InChI Key:
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Description

tert-Butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a synthetic organic compound with a complex structure that includes a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Esterification: The carboxylate group is introduced via esterification, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the formyl and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure is similar to that of many bioactive molecules, making it a candidate for drug development, especially in targeting neurological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-formyl-1,2,3,4-tetrahydroquinoline-1-carboxylate
  • tert-Butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Uniqueness

tert-Butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

CAS No.

1044764-68-2

Molecular Formula

C15H19NO3

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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